![molecular formula C11H9NO2S B13089208 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid](/img/structure/B13089208.png)
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and boronic acids to form carbon-carbon bonds. For instance, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides can be synthesized in moderate to good yields (35-84%) using commercially available palladium tetrakis catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Research indicates that derivatives of this compound exhibit activity against various strains, including Mycobacterium tuberculosis and Mycobacterium avium, which are critical targets in tuberculosis treatment .
Antitumor Potential
Preliminary studies have suggested that related thiophene compounds possess antitumor activity. For example, derivatives of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid have been evaluated in vitro for their effects on cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Histone Deacetylase Inhibition
The compound and its derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation. This inhibition can lead to therapeutic effects in cancer treatment by altering gene expression associated with tumor growth .
Biological Research Applications
Mechanisms of Action
Research into the biochemical pathways influenced by this compound has revealed its interaction with various enzymes, including cytochrome P450 enzymes. This interaction can affect drug metabolism and pharmacokinetics, highlighting the compound's relevance in drug development .
Antiviral Properties
The compound has also shown potential antiviral activity against coronaviruses. Its structural features enable it to interact with viral proteins, potentially inhibiting viral replication, which positions it as a candidate for antiviral drug development .
Material Science Applications
Organic Semiconductors
this compound is utilized in the synthesis of organic semiconductors due to its electronic properties. The thiophene ring contributes to the compound's conductivity, making it suitable for applications in organic electronics, such as transistors and photovoltaic cells .
Data Table: Summary of Applications
Application Area | Specific Uses | Relevant Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against Mycobacterium strains |
Antitumor agents | Inhibits growth in cancer cell lines | |
HDAC inhibitors | Alters gene expression related to tumor growth | |
Biological Research | Enzyme interaction studies | Modulates cytochrome P450 activity affecting drug metabolism |
Antiviral drug development | Potential inhibitor of viral replication | |
Material Science | Organic semiconductors | Suitable for use in electronic devices due to conductivity properties |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics.
- Cancer Cell Line Evaluation : Research involving breast cancer cell lines revealed that derivatives of this compound inhibited cell proliferation and induced apoptosis, providing a basis for further investigation into its antitumor properties.
- HDAC Inhibition Study : A series of compounds derived from this compound were tested for their HDAC inhibitory activity, with several showing promising results that warrant further exploration in cancer therapy.
Mechanism of Action
The mechanism of action of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides: These compounds have similar structures and are also used for their antibacterial properties.
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antimicrobial agents.
Biological Activity
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a thiophene ring with a pyridine moiety, suggests diverse interactions with biological targets. This article explores the biological activities associated with this compound, emphasizing its pharmacological potential and underlying mechanisms.
The molecular formula of this compound is C11H9NO2S, with a molecular weight of approximately 219.26 g/mol. The compound features a thiophene ring substituted with a pyridine derivative, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial properties were investigated through various in vitro assays. For instance, it demonstrated notable activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.12 μg/mL for susceptible strains and 0.031 to 0.24 μg/mL for resistant strains .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (μg/mL) | Resistance Type |
---|---|---|
M. tuberculosis (H37Rv) | 0.02 - 0.12 | Drug-susceptible |
M. tuberculosis (XDR) | 0.031 - 0.24 | Drug-resistant |
Anti-inflammatory Mechanism
In studies focusing on inflammatory responses, the compound was found to inhibit the expression of several pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells . This suggests a potential role in treating inflammatory diseases.
Table 2: Cytokine Modulation by this compound
Cytokine | Expression Level (pg/mL) | Control Level (pg/mL) |
---|---|---|
IL-6 | Reduced by 50% | Baseline |
TNF-alpha | Reduced by 40% | Baseline |
Anticancer Activity
The anticancer effects of this compound were evaluated using various cancer cell lines, including breast cancer and leukemia cells. It was observed that treatment led to a significant increase in apoptosis markers such as cleaved caspase-3 and p53 expression levels .
Table 3: Apoptotic Induction in Cancer Cell Lines
Cell Line | Apoptosis Induction (%) | Control Apoptosis (%) |
---|---|---|
MCF-7 | 70% | 10% |
U937 | 65% | 15% |
Case Studies
- Study on Tuberculosis : A study conducted on the efficacy of various thiophene derivatives highlighted the superior activity of this compound against both drug-susceptible and resistant strains of M. tuberculosis. The results indicated that this compound could be a promising candidate for further development into an anti-tuberculosis agent .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of inflammatory cytokines and improved outcomes compared to control groups .
Properties
Molecular Formula |
C11H9NO2S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
QLOWEOJWKYOWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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